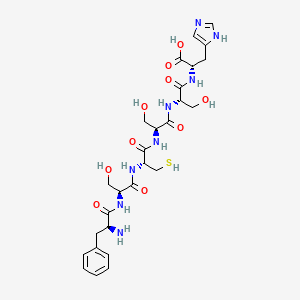
L-Phenylalanyl-L-seryl-L-cysteinyl-L-seryl-L-seryl-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanyl-L-seryl-L-cysteinyl-L-seryl-L-seryl-L-histidine is a peptide composed of six amino acids: phenylalanine, serine, cysteine, serine, serine, and histidine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-seryl-L-cysteinyl-L-seryl-L-seryl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-L-seryl-L-cysteinyl-L-seryl-L-seryl-L-histidine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups from reduced disulfide bonds.
Substitution: Modified peptide with substituted amino acid residues.
Scientific Research Applications
L-Phenylalanyl-L-seryl-L-cysteinyl-L-seryl-L-seryl-L-histidine has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-seryl-L-cysteinyl-L-seryl-L-seryl-L-histidine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the cysteine residue can form disulfide bonds, influencing protein structure and function. The phenylalanine and histidine residues may participate in hydrophobic and electrostatic interactions, respectively, affecting the peptide’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- L-Phenylalanyl-L-seryl-L-cysteinyl-L-seryl-L-seryl-L-lysine
- L-Phenylalanyl-L-seryl-L-cysteinyl-L-seryl-L-seryl-L-arginine
- L-Phenylalanyl-L-seryl-L-cysteinyl-L-seryl-L-seryl-L-glutamine
Uniqueness
L-Phenylalanyl-L-seryl-L-cysteinyl-L-seryl-L-seryl-L-histidine is unique due to its specific sequence and the presence of histidine, which can participate in various biochemical interactions. The combination of phenylalanine, serine, cysteine, and histidine residues provides a distinct set of chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
653564-35-3 |
|---|---|
Molecular Formula |
C27H38N8O10S |
Molecular Weight |
666.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C27H38N8O10S/c28-16(6-14-4-2-1-3-5-14)22(39)32-18(9-36)25(42)35-21(12-46)26(43)34-20(11-38)24(41)33-19(10-37)23(40)31-17(27(44)45)7-15-8-29-13-30-15/h1-5,8,13,16-21,36-38,46H,6-7,9-12,28H2,(H,29,30)(H,31,40)(H,32,39)(H,33,41)(H,34,43)(H,35,42)(H,44,45)/t16-,17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
NHBDWVFZYCPRFE-PXQJOHHUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



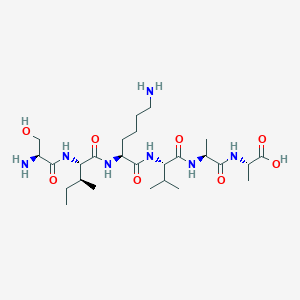

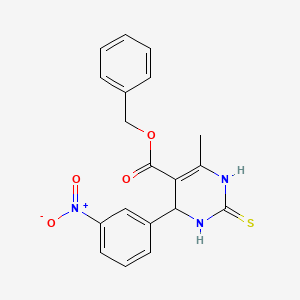
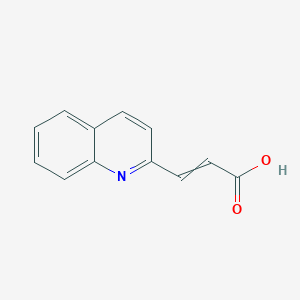
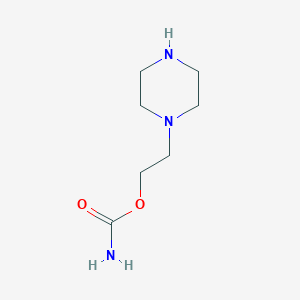
![3-Ethyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane](/img/structure/B12518860.png)
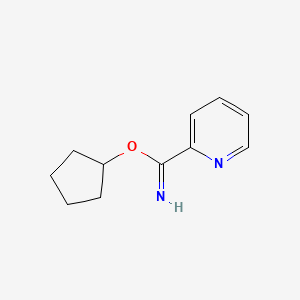
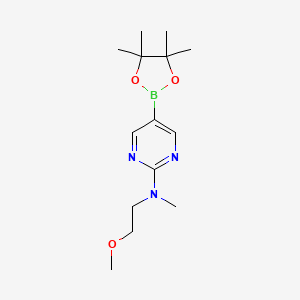
![7-[4-(Dimethylamino)phenyl]-n-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide](/img/structure/B12518877.png)
![4-Chloro-6H-benzo[c]chromen-6-one](/img/structure/B12518884.png)
![3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride](/img/structure/B12518891.png)

![7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12518907.png)
